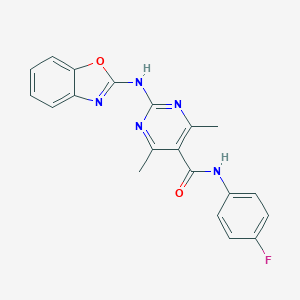

![molecular formula C19H30N2O4S B215596 N-{4-[(dibutylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B215596.png)

N-{4-[(dibutylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{4-[(dibutylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, commonly known as DBCO-NHS ester, is a chemical compound that has gained significant attention in the field of bioconjugation and bioorthogonal chemistry. This compound is widely used in scientific research to label biomolecules, such as proteins and nucleic acids, with a variety of probes for imaging and detection purposes.

Mecanismo De Acción

The mechanism of action of DBCO-NHS ester involves the reaction of the NHS ester with primary amines on the surface of biomolecules, such as lysine residues on proteins and amino groups on nucleic acids. This reaction forms a stable amide bond, which covalently links the probe to the biomolecule. The resulting bioconjugate can be used for a variety of applications, such as fluorescent imaging, affinity purification, and protein detection.

Biochemical and physiological effects

DBCO-NHS ester does not have any significant biochemical or physiological effects on cells or organisms. However, the bioconjugates formed by DBCO-NHS ester can have specific biochemical and physiological effects depending on the probe that is attached to the biomolecule. For example, a fluorescently labeled protein can be used to study protein localization and dynamics in living cells, while a biotinylated protein can be used for affinity purification and protein-protein interaction studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DBCO-NHS ester has several advantages for lab experiments, such as high selectivity, bioorthogonality, and easy conjugation with a variety of probes. However, there are also some limitations to using DBCO-NHS ester, such as the need for primary amines on the surface of the biomolecule and the potential for non-specific labeling if the reaction conditions are not optimized. Additionally, the use of DBCO-NHS ester requires specialized equipment and expertise in bioconjugation chemistry.

Direcciones Futuras

There are several future directions for the use of DBCO-NHS ester in scientific research. One potential application is in the development of targeted drug delivery systems, where DBCO-NHS ester can be used to label drugs with specific biomolecules, such as antibodies, for targeted delivery to diseased cells. Another potential application is in the development of biosensors, where DBCO-NHS ester can be used to label biomolecules with fluorescent or electrochemical probes for the detection of specific analytes. Additionally, the use of DBCO-NHS ester in combination with other bioorthogonal reagents, such as tetrazine and trans-cyclooctene, can expand the range of labeling options for biomolecules in scientific research.

Métodos De Síntesis

The synthesis of DBCO-NHS ester involves the reaction of dibutylamine, sulfonyl chloride, and 4-aminophenyltetrahydrofuran-2-carboxamide in the presence of a base, followed by the addition of N-hydroxysuccinimide (NHS) and carbonyldiimidazole (CDI) to form the NHS ester. The resulting product is a white powder that is soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Aplicaciones Científicas De Investigación

DBCO-NHS ester is widely used in scientific research as a bioconjugation reagent for labeling biomolecules with a variety of probes, such as fluorophores, biotin, and magnetic beads. This compound is highly selective and reacts specifically with azide-functionalized probes through a copper-free click reaction, which is bioorthogonal and does not interfere with cellular processes. This property makes DBCO-NHS ester an ideal tool for studying biological processes, such as protein-protein interactions, gene expression, and cell signaling pathways.

Propiedades

Nombre del producto |

N-{4-[(dibutylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide |

|---|---|

Fórmula molecular |

C19H30N2O4S |

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide |

InChI |

InChI=1S/C19H30N2O4S/c1-3-5-13-21(14-6-4-2)26(23,24)17-11-9-16(10-12-17)20-19(22)18-8-7-15-25-18/h9-12,18H,3-8,13-15H2,1-2H3,(H,20,22) |

Clave InChI |

ZBDTYJICCHIOCM-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |

SMILES canónico |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)

![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)

![N-cyclopentyl-N-[3-(phenylsulfanyl)propyl]amine](/img/structure/B215516.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl 2-[(4-methylphenyl)sulfanyl]ethyl ether](/img/structure/B215518.png)

![3-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}ethyl)-4(3H)-quinazolinone](/img/structure/B215522.png)

![3-[(5-chloro-2-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B215526.png)

![3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B215527.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B215535.png)

![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215549.png)